2-Acetoxyisobutyryl chloride

Descripción general

Descripción

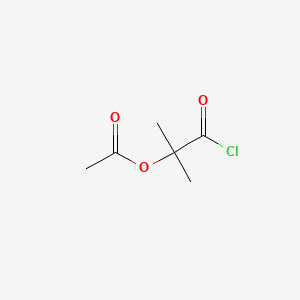

2-Acetoxyisobutyryl chloride is an organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is also known by other names such as 1-chlorocarbonyl-1-methylethyl acetate and 2-chloro-1,1-dimethyl-2-oxoethyl acetate . This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

Métodos De Preparación

The preparation of 2-acetoxyisobutyryl chloride typically involves the esterification of isobutyric acid to form isobutyric acid ethyl ester, followed by a reaction with thionyl chloride to yield the desired product . The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to meet commercial standards .

Análisis De Reacciones Químicas

2-Acetoxyisobutyryl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxyisobutyric acid and hydrochloric acid.

Reduction: It can be reduced to 2-acetoxyisobutyraldehyde using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Nucleosides and Derivatives

2-Acetoxyisobutyryl chloride is used as a reagent for the selective chlorination of nucleosides, particularly uridine derivatives. The reaction leads to the formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridines, which are valuable intermediates in nucleoside synthesis. The mechanism involves the formation of an acetoxonium ion, facilitating nucleophilic attack by the hydroxyl groups present in the nucleosides .

Case Study Example :

In a study by Moffatt et al., uridine was treated with this compound, yielding high amounts of the desired chlorinated products under various solvent conditions. The efficiency of this method demonstrates the compound's role as a selective chlorinating agent in nucleoside chemistry .

2. Reaction with Alcohols and Diols

The compound reacts with isolated hydroxyl groups and vicinal diols to produce various acetoxy derivatives. For instance, treatment of primary alcohols with this compound results in the formation of esters or dioxolanones, depending on the reaction conditions. This ability to modify alcohols makes it an important reagent in organic synthesis .

Biological Applications

1. Antiviral Activity

Research has indicated that derivatives synthesized using this compound exhibit antiviral properties, particularly against HIV-1 protease. The structural modifications facilitated by this compound can enhance the potency of inhibitors developed for therapeutic applications .

Case Study Example :

A recent study demonstrated that a compound derived from this compound showed an IC₅₀ value of 0.017 nM against HIV-1 protease, indicating over a 150-fold increase in potency compared to existing inhibitors .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Chlorination | Nucleosides | 3'-O-acetyl-2'-chloro-2'-deoxyuridines | High |

| Esterification | Alcohols | Acetoxy esters | Varies |

| Dioxolanone Formation | Vicinal diols | Dioxolanones | Up to 51% |

| Synthesis of Antiviral Compounds | Various (HIV inhibitors) | Potent antiviral agents | >150-fold improvement |

| Study Reference | Compound Derived | Activity Description | IC₅₀ Value (nM) |

|---|---|---|---|

| Moffatt et al., 1972 | Uridine derivative | Antiviral activity | Not specified |

| Recent Study (2023) | HIV protease inhibitor | Enhanced potency | 0.017 |

Mecanismo De Acción

The mechanism of action of 2-acetoxyisobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Similar compounds to 2-acetoxyisobutyryl chloride include:

2-Acetoxyisobutyryl bromide: Similar in structure but contains a bromine atom instead of chlorine.

2-Acetoxy-2-methylpropionyl chloride: Another acyl chloride with similar reactivity.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

2-Acetoxyisobutyryl chloride (C6H9ClO3) is an acyl chloride derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, which can facilitate a range of chemical reactions. Its biological activity, while not extensively documented compared to other compounds, suggests potential applications in therapeutic contexts.

This compound is synthesized from 2-hydroxyisobutyric acid through acylation processes involving thionyl chloride. Its structure includes an acetoxy group, which may impart unique properties relevant to biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antiviral Properties : There is evidence suggesting that derivatives of this compound may possess antiviral activity, particularly against strains of viruses such as HIV-1. The structural modifications can enhance binding affinity to viral proteins, thereby inhibiting their function.

- Anticancer Potential : Some studies have explored the anticancer effects of similar acyl chlorides, indicating that they may induce apoptosis in cancer cells or inhibit proliferation through various pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of compounds similar to this compound demonstrated significant inhibitory effects on HIV-1 protease. The compound exhibited IC50 values in the picomolar range, suggesting a high level of potency against drug-resistant variants. The structural analysis provided insights into the binding interactions that enhance its efficacy ( ).

Case Study 2: Antimicrobial Properties

Research into antimicrobial peptides has highlighted the potential for derivatives of this compound to act as effective antimicrobial agents. These compounds were shown to possess dual functionality as both antimicrobial and anticancer peptides, indicating a broad spectrum of biological activity ( ).

The mechanisms by which this compound exerts its biological effects are largely attributed to its ability to modify nucleophilic sites on target biomolecules. For instance:

- Nucleophilic Substitution Reactions : The acyl chloride can react with hydroxyl groups on nucleosides or proteins, leading to modifications that alter their function.

- Membrane Disruption : In antimicrobial applications, the compound may integrate into bacterial membranes, compromising their integrity and leading to cell lysis.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of this compound. As with many acyl chlorides, it poses hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety measures should be implemented when working with this compound ( ).

Propiedades

IUPAC Name |

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCRFLJLUNCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193641 | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-66-3 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxyisobutyroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-acetoxyisobutyryl chloride interact with its target, and what are the downstream effects?

A1: this compound is primarily used for converting cis-diols to trans-chloroacetates. [, ] This transformation is particularly useful in synthesizing epoxides, important building blocks in organic chemistry. Specifically, it reacts with the diol to form a cyclic intermediate, which then decomposes to yield the trans-chloroacetate. This stereo-specificity makes it valuable in synthesizing molecules with defined stereochemistry.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C6H9ClO3 []* Molecular Weight: 164.592 g/mol [] * Spectroscopic Data: While the provided research papers do not include specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy and Infrared spectroscopy.

Q3: What are the stability and material compatibility considerations for this compound?

A3: this compound is corrosive and a lachrymator. [] Therefore, it must be handled with care using appropriate safety equipment. Its reactivity with diols highlights its incompatibility with these functional groups. Proper storage under dry and inert conditions is crucial to prevent decomposition.

Q4: Can you provide an example from the research of a specific application of this compound in organic synthesis?

A4: One study utilized this compound in the synthesis of triazole nucleoside derivatives. [] Treatment of a ribonucleoside with this compound led to the formation of 1-[2-O-acetyl-3-halo-3-deoxy-5-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)-β-D-xylofuranosyl]-1,2,4-triazole-3-carboxamide derivatives. These derivatives were further reacted to obtain 2′,3′-anhydro and 2′,3′-unsaturated triazole nucleosides, which were then evaluated for biological activity against cancer cell lines.

Q5: What safety regulations should be followed when working with this compound?

A5: As mentioned earlier, this compound is corrosive and a lachrymator. [] This means it can cause severe skin burns and eye damage. Therefore, it should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.